

Spectroscopic Analysis of Benzofurazan: A Technical Guide

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Compound of Interest

Compound Name: *Benzofurazan*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **benzofurazan**, a significant heterocyclic compound in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Spectroscopic Data of Benzofurazan

The following sections present the available spectroscopic data for **benzofurazan**. Due to the limited availability of published spectra for the parent **benzofurazan** molecule, representative data for the closely related compound, benzofuran, is also included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **benzofurazan** provides information about the chemical shifts and coupling constants of its aromatic protons.

Compound	Proton Assignment	Chemical Shift (δ) [ppm]	Solvent	Spectrometer Frequency
Benzofurazan	Aromatic (AA'BB' system)	7.78	CCl ₄	300 MHz
Benzofurazan	Aromatic (AA'BB' system)	7.36	CCl ₄	300 MHz

Note: The aromatic protons of **benzofurazan** exhibit a complex second-order splitting pattern known as an AA'BB' system.

¹³C NMR Spectroscopic Data

No comprehensive ¹³C NMR data for the parent **benzofurazan** molecule was identified in the searched literature. The following data for benzofuran is provided as a reference for a related bicyclic aromatic system.

Compound	Carbon Assignment	Chemical Shift (δ) [ppm]	Solvent
Benzofuran	C2	144.9	CDCl ₃
Benzofuran	C3	106.6	CDCl ₃
Benzofuran	C3a	127.5	CDCl ₃
Benzofuran	C4	121.4	CDCl ₃
Benzofuran	C5	122.8	CDCl ₃
Benzofuran	C6	124.2	CDCl ₃
Benzofuran	C7	111.4	CDCl ₃
Benzofuran	C7a	154.9	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present in the molecule.

Specific IR absorption peaks for the parent **benzofurazan** molecule were not explicitly detailed in the searched literature. General characteristic IR absorptions for aromatic and heterocyclic compounds are provided below.

Vibrational Mode	Approximate Frequency (cm ⁻¹)	Intensity
Aromatic C-H stretch	3100 - 3000	Medium to Weak
C=C aromatic ring stretch	1600 - 1450	Medium to Weak
C-N stretch	1350 - 1000	Medium
N-O stretch	1500 - 1300	Strong
C-H out-of-plane bend	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook provides mass spectral data for **benzofurazan** acquired via electron ionization (EI).^[1]

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Possible Fragment
120	100	[M] ⁺ (Molecular Ion)
92	~40	[M - CO] ⁺
64	~35	[C ₅ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of the **benzofurazan** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)) in a clean, dry NMR tube. To ensure homogeneity, the solution should be vortexed or gently agitated.
- The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[\[2\]](#)

Instrumental Analysis:

- The NMR spectrum is typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Before acquiring the spectrum of the sample, a background spectrum of the solvent is often run.
- The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- For ^1H NMR of aromatic compounds, the spectral window is typically set from 0 to 10 ppm.[\[3\]](#)
- For ^{13}C NMR, a wider spectral width is used, generally from 0 to 200 ppm.
- The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method for Solids):

- Thoroughly grind 1-2 mg of the solid **benzofurazan** sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4]
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]
- A background spectrum should be collected using a blank KBr pellet to account for any atmospheric and instrumental noise.[5]

Instrumental Analysis:

- Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- The resulting spectrum is a plot of percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

- For a volatile compound like **benzofurazan**, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[6]
- The sample is vaporized in the ion source.

Ionization and Analysis:

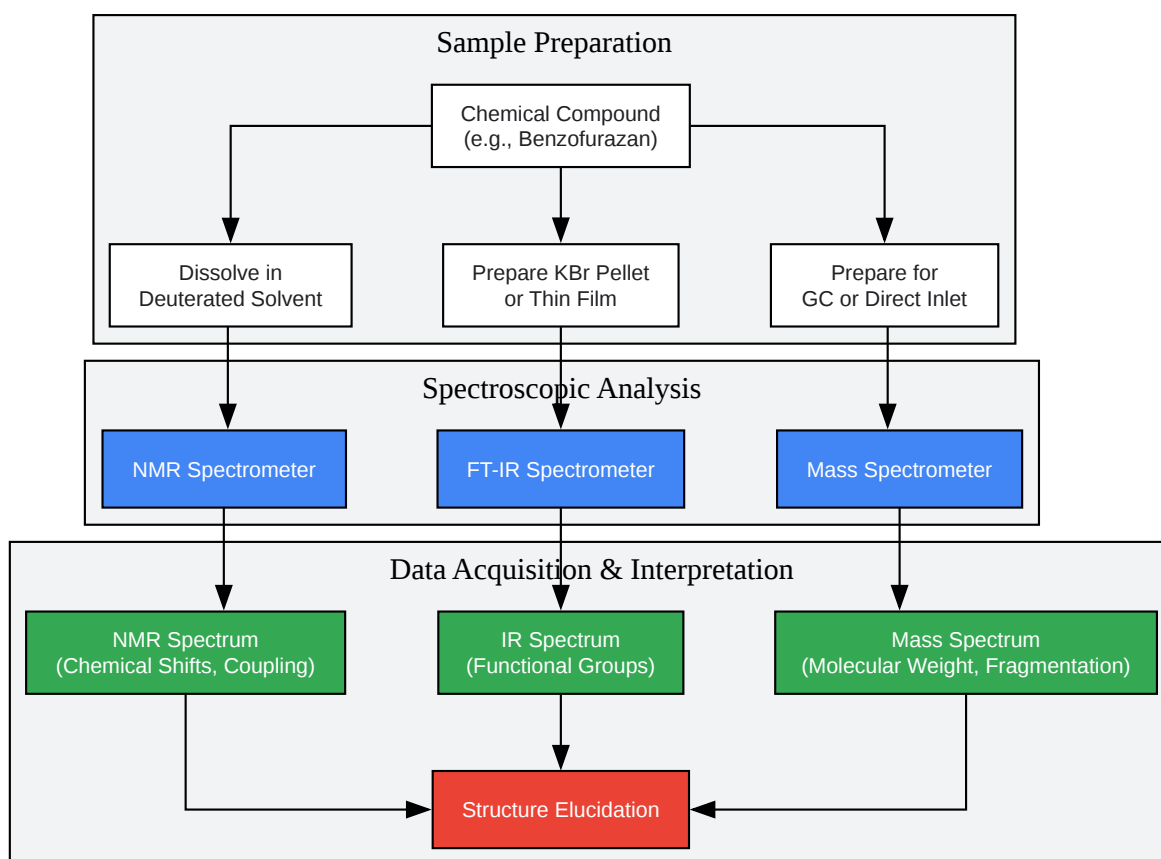
- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment. This is known as a "hard" ionization technique.[6][7]
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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